molecular formula C22H27N3O3S B4778151 N-[2-METHOXY-5-(2-METHYL-2-PROPANYL)PHENYL]-3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE

N-[2-METHOXY-5-(2-METHYL-2-PROPANYL)PHENYL]-3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4778151
M. Wt: 413.5 g/mol
InChI Key: UQPOJDKFGMEAQX-UHFFFAOYSA-N
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Description

N-[2-Methoxy-5-(2-methyl-2-propanyl)phenyl]-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide is a complex organic compound with a unique structure that includes a pyrazole ring, a sulfonamide group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Methoxy-5-(2-methyl-2-propanyl)phenyl]-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Sulfonamide Group: This step involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-Methoxy-5-(2-methyl-2-propanyl)phenyl]-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[2-Methoxy-5-(2-methyl-2-propanyl)phenyl]-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structure.

    Biological Studies: Investigation of its biological activity, including potential anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: Use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[2-Methoxy-5-(2-methyl-2-propanyl)phenyl]-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-Methoxy-5-(2-methyl-2-propanyl)phenyl]-3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.

    N-[2-Methoxy-5-(2-methyl-2-propanyl)phenyl]-3,5-dimethyl-1-phenyl-1H-pyrazole-4-thiol: Similar structure but with a thiol group instead of a sulfonamide group.

Uniqueness

N-[2-Methoxy-5-(2-methyl-2-propanyl)phenyl]-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide is unique due to the presence of both the sulfonamide group and the pyrazole ring, which confer specific chemical and biological properties. The combination of these functional groups can result in enhanced biological activity and specificity compared to similar compounds.

Properties

IUPAC Name

N-(5-tert-butyl-2-methoxyphenyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S/c1-15-21(16(2)25(23-15)18-10-8-7-9-11-18)29(26,27)24-19-14-17(22(3,4)5)12-13-20(19)28-6/h7-14,24H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPOJDKFGMEAQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)S(=O)(=O)NC3=C(C=CC(=C3)C(C)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-METHOXY-5-(2-METHYL-2-PROPANYL)PHENYL]-3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-[2-METHOXY-5-(2-METHYL-2-PROPANYL)PHENYL]-3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-[2-METHOXY-5-(2-METHYL-2-PROPANYL)PHENYL]-3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-[2-METHOXY-5-(2-METHYL-2-PROPANYL)PHENYL]-3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-[2-METHOXY-5-(2-METHYL-2-PROPANYL)PHENYL]-3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N-[2-METHOXY-5-(2-METHYL-2-PROPANYL)PHENYL]-3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE

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